

An In-depth Technical Guide to the Hydrocarbon Profile of Stoddard Solvent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mineral spirits*

Cat. No.: *B1165898*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrocarbon profile of Stoddard solvent, a complex petroleum-derived mixture. The information presented herein is intended for a technical audience and details the chemical composition, analytical methodologies for characterization, and toxicological implications of its constituent hydrocarbons.

Introduction to Stoddard Solvent

Stoddard solvent, identified by the CAS number 8052-41-3, is a petroleum distillate characterized as a clear, colorless liquid with a kerosene-like odor.^{[1][2]} It is a complex mixture of hydrocarbons, primarily within the C7 to C12 range.^{[3][4][5][6]} Historically, it has been widely used as a dry cleaning solvent, degreaser, and as a component in paints, coatings, and inks.^{[7][8]} The exact composition of Stoddard solvent can vary depending on the crude oil source and the refining process.^[3]

Hydrocarbon Profile and Composition

Stoddard solvent is broadly classified into three major groups of hydrocarbons. The typical composition of these groups is summarized in the table below.

Hydrocarbon Class	Percentage Composition (%)	Description
Aliphatic Hydrocarbons (Alkanes/Paraffins)	30 - 50	Consists of straight-chain (n-alkanes) and branched-chain (isoalkanes) saturated hydrocarbons.[3][4][5][6]
Alicyclic Hydrocarbons (Cycloalkanes/Naphthalenes)	30 - 40	Composed of saturated hydrocarbons containing one or more ring structures.[3][4][5][6]
Aromatic Hydrocarbons	10 - 20	Includes compounds with one or more benzene rings, such as toluene, xylenes, and trimethylbenzenes.[3][4][9]

It is important to note that while Stoddard solvent contains aromatic hydrocarbons, the concentration of highly toxic compounds like benzene is typically very low, often less than 1% of the total mixture.[4][9]

Physicochemical Properties

The general physical and chemical properties of Stoddard solvent are outlined in the following table.

Property	Value
CAS Number	8052-41-3[1][9][10][11]
Boiling Range	150 - 200 °C (302 - 392 °F)[3][12]
Flash Point	38 - 60 °C (100 - 140 °F)[4]
Appearance	Colorless liquid[1][7]
Odor	Kerosene-like[1][7]
Water Solubility	Insoluble[7][9]

Experimental Protocols for Hydrocarbon Profiling

The characterization of the hydrocarbon profile of Stoddard solvent is primarily achieved through gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Sample Preparation

The method of sample preparation depends on the matrix from which the Stoddard solvent is being analyzed.

- **Air Samples:** Volatile components of Stoddard solvent in the air can be collected by drawing the air through a solid sorbent tube, typically containing charcoal. The adsorbed hydrocarbons are then desorbed using a solvent, most commonly carbon disulfide (CS₂), prior to GC analysis.[13]
- **Water Samples:** For the analysis of purgeable aromatics, a purge-and-trap method is employed. An inert gas is bubbled through the water sample, and the volatilized hydrocarbons are trapped on an adsorbent material. The trap is then heated to desorb the analytes into the GC system.[1] For other components, liquid-liquid extraction with a non-polar solvent can be utilized.
- **Soil and Solid Samples:** Stoddard solvent can be extracted from soil or other solid matrices using a suitable organic solvent, such as carbon tetrachloride or methylene chloride, often with the aid of sonication or Soxhlet extraction.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general protocol for the analysis of Stoddard solvent using GC-MS. Specific parameters may need to be optimized based on the instrumentation and the specific components of interest.

Instrumentation:

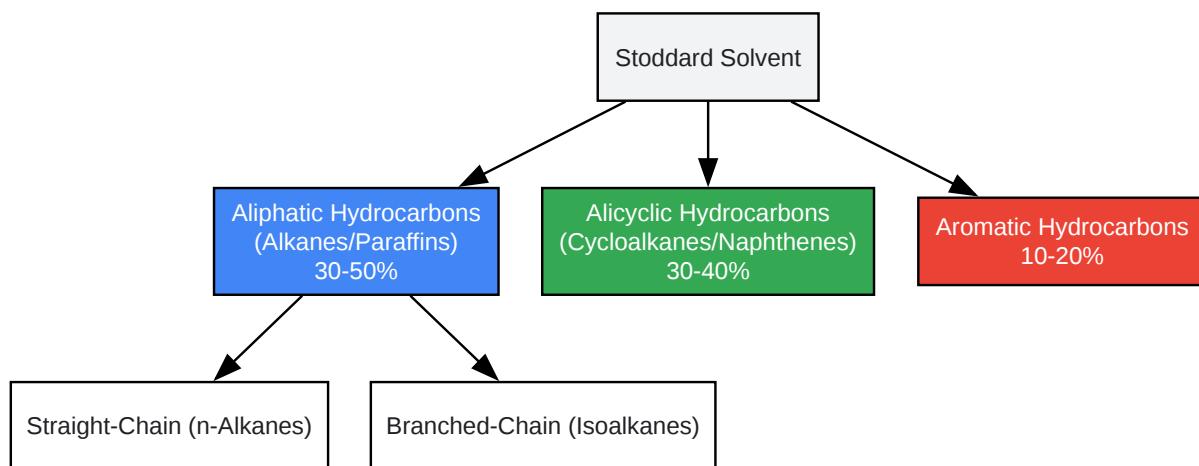
- Gas Chromatograph equipped with a capillary column and a Mass Spectrometer detector.

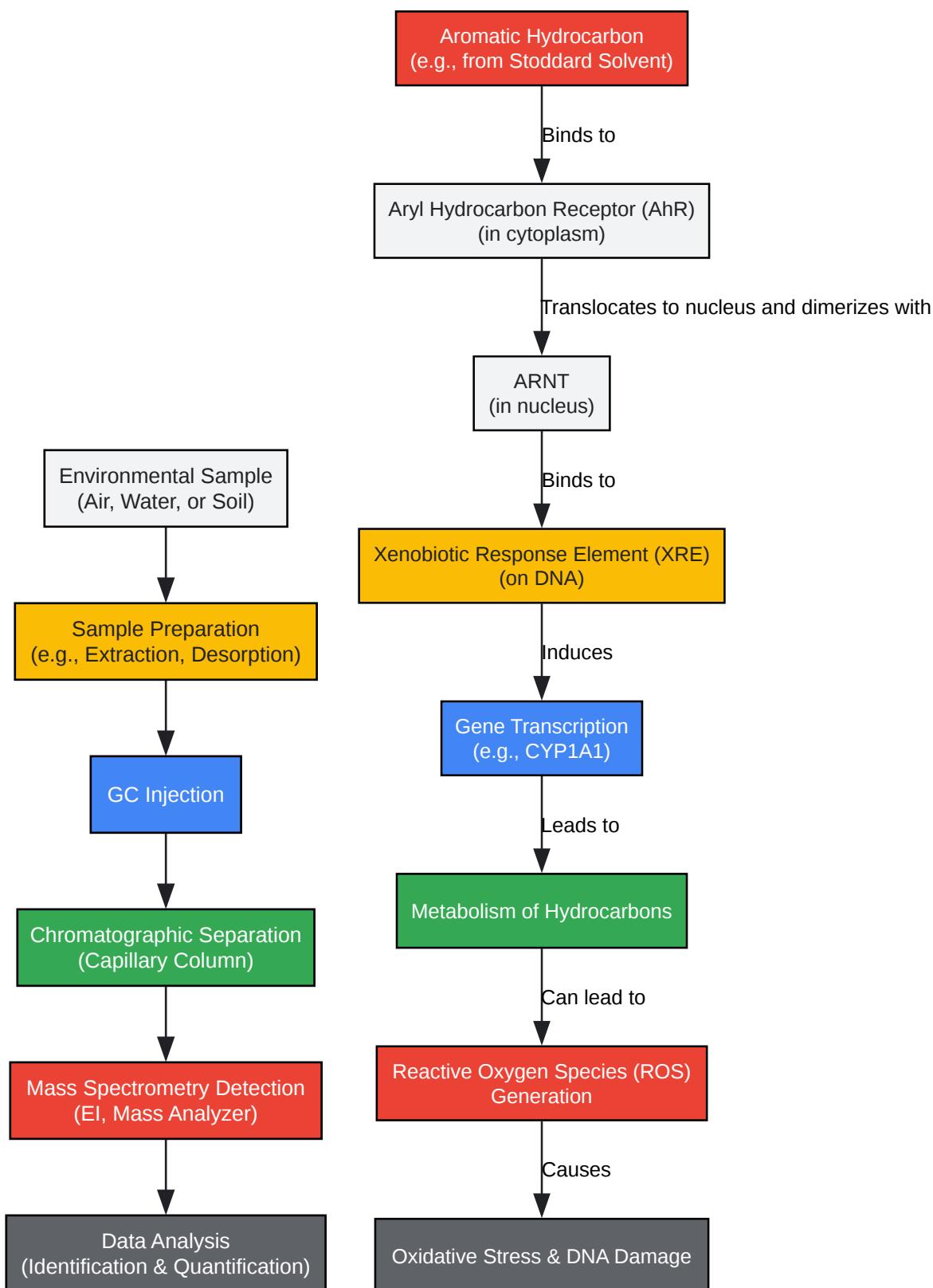
GC Conditions:

- Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d. column with a 0.25 μ m film thickness of 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating the hydrocarbon mixture.
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- Injection Mode: Splitless injection is often preferred for trace analysis, while a split injection may be used for more concentrated samples.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 550.
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C


Data Analysis:


- Identification of individual hydrocarbon components is achieved by comparing their mass spectra and retention times with those of known standards and library databases (e.g., NIST).
- Quantification can be performed using internal or external standard calibration methods.

Visualization of Key Concepts

Hydrocarbon Classification in Stoddard Solvent

The following diagram illustrates the hierarchical classification of the main hydrocarbon groups present in Stoddard solvent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TABLE 6-2, Analytical Methods for Determining Stoddard Solvent in Environmental Samples - Toxicological Profile for Stoddard Solvent - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Influence of Exposure Pathways on Tissue Distribution and Health Impact of Polycyclic Aromatic Hydrocarbon Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of alterations in Ca(2+)-associated signaling pathways in the immunotoxicity of polycyclic aromatic hydrocarbons. [vivo.health.unm.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Gas Chromatography: The Modern Analytical Tool [machinerylubrication.com]
- 7. HEALTH EFFECTS - Toxicological Profile for Stoddard Solvent - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. delimaassociates.com [delimaassociates.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. epa.gov [epa.gov]
- 12. Effect of polycyclic aromatic hydrocarbons on immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TABLE 6-1, Analytical Methods for Determining Stoddard Solvent in Biological Materials - Toxicological Profile for Stoddard Solvent - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Hydrocarbon Profile of Stoddard Solvent]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1165898#understanding-the-hydrocarbon-profile-of-stoddard-solvent\]](https://www.benchchem.com/product/b1165898#understanding-the-hydrocarbon-profile-of-stoddard-solvent)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com